BPH-1358 mesylate

Antibacterial drug discovery Enzyme inhibition Isoprenoid biosynthesis

Antimicrobial resistance studies demand multi-target probes to minimize spontaneous resistance confounding. BPH-1358 mesylate fulfills this requirement via its triple-targeting mechanism validated by R²=0.89 correlation between predicted and actual growth inhibition: • Inhibits bacterial UPPS (IC₅₀=110 nM) and human FPPS (IC₅₀=1.8 μM) • Binds AT-rich DNA sequences, complementing enzymatic inhibition • Strong methicillin synergy (FICI=0.25) against MRSA with confirmed in vivo efficacy. Co-crystal structure (PDB: 4RXA) reveals unique S4 pocket binding for rational design. Supplied at ≥98% purity with rapid global logistics.

Molecular Formula C34H36N6O8S2
Molecular Weight 720.8 g/mol
Cat. No. B11934327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBPH-1358 mesylate
Molecular FormulaC34H36N6O8S2
Molecular Weight720.8 g/mol
Structural Identifiers
SMILESCS(=O)(=O)O.CS(=O)(=O)O.C1CN=C(N1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)NC5=CC=CC(=C5)C6=NCCN6
InChIInChI=1S/C32H28N6O2.2CH4O3S/c39-31(37-27-5-1-3-25(19-27)29-33-15-16-34-29)23-11-7-21(8-12-23)22-9-13-24(14-10-22)32(40)38-28-6-2-4-26(20-28)30-35-17-18-36-30;2*1-5(2,3)4/h1-14,19-20H,15-18H2,(H,33,34)(H,35,36)(H,37,39)(H,38,40);2*1H3,(H,2,3,4)
InChIKeyZNNKTVCVOGUIJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BPH-1358 Mesylate: Multi-Target Antibiotic Lead


BPH-1358 mesylate (also known as NSC50460 mesylate) is a synthetic bisamidine compound with a well-characterized multi-target mechanism of action. It functions as a potent inhibitor of bacterial undecaprenyl diphosphate synthase (UPPS), a key enzyme in cell wall biosynthesis, and also inhibits human farnesyl diphosphate synthase (FPPS), an enzyme in the mevalonate pathway [1]. This dual-inhibition profile, combined with its ability to bind AT-rich DNA, defines its unique pharmacological signature and makes it a valuable chemical probe for investigating antimicrobial strategies designed to overcome drug resistance [2].

Why BPH-1358 Cannot Be Substituted


Generic substitution of BPH-1358 mesylate with other bisamidines (e.g., pentamidine, BPH-608) or single-target UPPS inhibitors (e.g., fosmidomycin) is scientifically unsound due to its uniquely integrated multi-targeting profile. Unlike its analogs, BPH-1358's potent activity arises from the simultaneous inhibition of bacterial UPPS (cell wall biosynthesis) and human FPPS (isoprenoid biosynthesis) [1], which is further complemented by its strong binding to AT-rich DNA sequences [2]. This distinct polypharmacology, validated by a strong correlation (R² = 0.89) between predicted and actual cell growth inhibition [1], dictates its specific utility in experiments designed to study resistance-resistant antimicrobial mechanisms or validate multi-target drug discovery approaches, making simple replacement with a functionally narrower analog an invalid approach for these specific research contexts.

BPH-1358 Differentiation Evidence


Dual-Target UPPS and FPPS Inhibition

BPH-1358 mesylate differentiates itself through a potent and unique dual-target inhibition profile, targeting both the bacterial enzyme UPPS and the human enzyme FPPS. This contrasts sharply with many antibiotics that rely on a single target. The IC50 for UPPS inhibition is approximately 100 nM, and for FPPS inhibition, it is approximately 2 µM [1].

Antibacterial drug discovery Enzyme inhibition Isoprenoid biosynthesis

UPPS Inhibition: Most Potent in Class

Within the series of amidine and bisamidine compounds investigated, BPH-1358 was identified as the most potent inhibitor of both E. coli UPPS (EcUPPS) and S. aureus UPPS (SaUPPS). The study reported IC50 values in the range of 100-500 nM for several compounds, with BPH-1358 being the most effective, achieving an IC50 of approximately 110 nM [1].

Bacterial cell wall biosynthesis UPPS inhibitor Structure-activity relationship

In Vivo Efficacy in Murine MRSA Model

BPH-1358 demonstrates robust in vivo efficacy, a key differentiator from many early-stage antibacterial leads that fail to translate from in vitro to in vivo models. In a murine intraperitoneal (i.p.) infection model using a methicillin-resistant S. aureus (MRSA) strain, BPH-1358 treatment resulted in 100% survival (20 out of 20 mice survived) [1].

In vivo efficacy Antimicrobial resistance MRSA infection model

Methicillin Synergy Against MRSA

BPH-1358 exhibits strong, quantifiable synergy with methicillin, a clinically relevant β-lactam antibiotic. This was determined through checkerboard assays and isobologram analysis, which yielded a fractional inhibitory concentration index (FICI) of 0.25, a value that is significantly below the standard threshold for synergy (FICI ≤ 0.5) [1].

Antibiotic synergy Combination therapy Methicillin-resistant S. aureus

AT-Rich DNA Minor Groove Binding

In addition to its enzymatic targets, BPH-1358 is a potent DNA minor groove binder with high affinity for AT-rich sequences. Its binding to the DNA dodecamer (CGCGAATTCGCG)₂ was quantified by differential scanning calorimetry (DSC), which showed an increase in the DNA melting transition (ΔTm) of up to 24 °C [1].

DNA minor groove binder Multi-targeting Biophysical characterization

Unique FPPS Binding Mode

The co-crystal structure of BPH-1358 bound to human farnesyl diphosphate synthase (FPPS) reveals a unique ligand-binding geometry not observed with other FPPS inhibitors. The diamidine inhibitor binds close to the homoallylic (S2) and allosteric (S3) sites and extends into a newly identified 'S4' site, a binding mode described as unprecedented [1].

Structural biology Drug-target interaction FPPS inhibitor

BPH-1358 Research Applications


Multi-Targeting Strategy to Combat AMR

BPH-1358 is the ideal chemical probe for this application because its well-documented triple-targeting mechanism (inhibition of UPPS and FPPS, plus DNA binding) provides a robust experimental system to test the hypothesis that multi-target engagement reduces the rate of spontaneous resistance development [1]. Its validated in vivo efficacy and strong synergy with methicillin (FICI = 0.25) offer clear, quantifiable endpoints for these studies [1].

FPPS Structure-Based Drug Design

The availability of a high-resolution co-crystal structure of BPH-1358 bound to human FPPS (PDB ID: 4RXA) [1] makes this compound an essential starting point for medicinal chemistry campaigns. The unique binding mode extending into a novel 'S4' pocket [1] provides a blueprint for designing a new generation of lipophilic FPPS inhibitors with potentially improved selectivity and pharmacokinetic profiles, distinct from traditional bisphosphonates that target the S1 site.

Combination Antibiotic Therapies and Adjuvants

For researchers focused on revitalizing the utility of existing antibiotics, BPH-1358 is a high-value tool. Its demonstrated, strong synergy with methicillin (FICI = 0.25) [1] provides a validated starting point for exploring combination therapies to treat MRSA and other resistant pathogens. Procuring BPH-1358 allows for the systematic investigation of the mechanism of this synergy and the assessment of its applicability to other β-lactam antibiotics or drug classes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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